molecular formula C22H21ClFN3O3 B13373583 N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide

Cat. No.: B13373583
M. Wt: 429.9 g/mol
InChI Key: IYERFPXIFJOEGP-WEBUEUPWSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between an indole and a pyrrolizine ring, with various functional groups attached, including a chloro, methoxy, and fluoro group. The presence of these groups imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C22H21ClFN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

(2R,3S,8R)-N-(5-chloro-2-methoxyphenyl)-5'-fluoro-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide

InChI

InChI=1S/C22H21ClFN3O3/c1-30-19-7-4-12(23)9-18(19)25-20(28)16-11-14-3-2-8-27(14)22(16)15-10-13(24)5-6-17(15)26-21(22)29/h4-7,9-10,14,16H,2-3,8,11H2,1H3,(H,25,28)(H,26,29)/t14-,16+,22-/m1/s1

InChI Key

IYERFPXIFJOEGP-WEBUEUPWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2C[C@H]3CCCN3[C@]24C5=C(C=CC(=C5)F)NC4=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC3CCCN3C24C5=C(C=CC(=C5)F)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of isatins with amino acids through azomethine ylides, followed by cyclization to form the spiro linkage . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like proline or thioproline to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, each exhibiting distinct chemical and biological properties.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s spiro structure allows it to interact with multiple targets simultaneously, enhancing its overall efficacy.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide can be compared with other similar spiro compounds, such as:

The uniqueness of N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide lies in its specific functional groups and the combination of an indole and pyrrolizine ring, which imparts distinct chemical and biological properties.

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